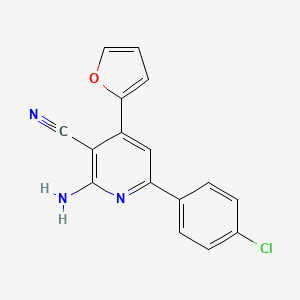
3-(3-Fluorophenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a 3-fluorophenyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-phenyl)-thiophene typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This is a common method used to synthesize 3-(3-Fluoro-phenyl)-thiophene. The reaction involves the coupling of 3-bromothiophene with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Heck Reaction: Another method involves the Heck reaction, where 3-bromothiophene is reacted with 3-fluorostyrene in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 3-(3-Fluoro-phenyl)-thiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Fluoro-phenyl)-thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts acylation reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
Applications De Recherche Scientifique
3-(3-Fluoro-phenyl)-thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-phenyl)-thiophene depends on its specific application:
Biological Activity: The compound interacts with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparaison Avec Des Composés Similaires
- 3-(2-Fluoro-phenyl)-thiophene
- 3-(4-Fluoro-phenyl)-thiophene
- 3-(3-Chloro-phenyl)-thiophene
- 3-(3-Methyl-phenyl)-thiophene
Comparison: 3-(3-Fluoro-phenyl)-thiophene is unique due to the presence of the fluorine atom at the meta position on the phenyl ring, which influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different biological activities and electronic behaviors, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
189335-93-1 |
|---|---|
Formule moléculaire |
C10H7FS |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)thiophene |
InChI |
InChI=1S/C10H7FS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H |
Clé InChI |
JROQAKHICNOXFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)
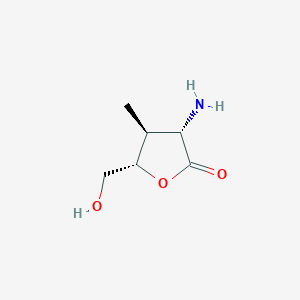
![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
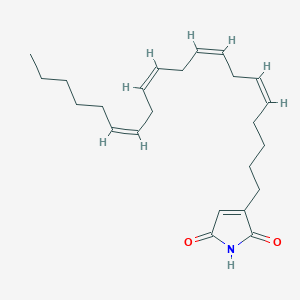

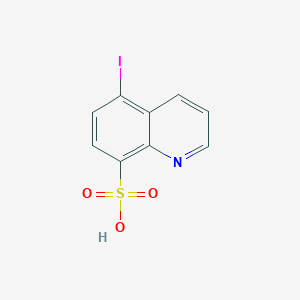
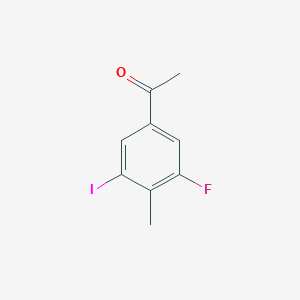
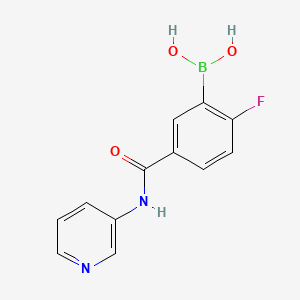
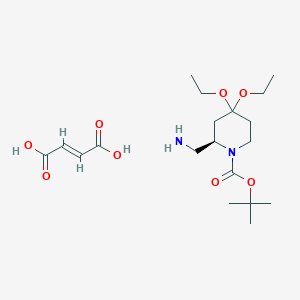
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
